molecular formula C18H23NO2 B1147339 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde CAS No. 51773-23-0

1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde

Cat. No.: B1147339
CAS No.: 51773-23-0
M. Wt: 285.4 g/mol
InChI Key: XSOPBBOEINVWML-GOSISDBHSA-N
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Description

1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde is a complex organic compound that features a hexahydroisoquinoline core with a methoxybenzyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde typically involves multiple steps, starting from readily available precursors One common approach involves the condensation of 4-methoxybenzylamine with a suitable aldehyde, followed by cyclization and reduction steps to form the hexahydroisoquinoline core

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions

Major Products Formed

    Oxidation: 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2-carboxylic acid

    Reduction: 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxybenzyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)piperazine
  • 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylate
  • 1-(4-Methoxybenzyl)-3,4-dihydroisoquinoline

Uniqueness

1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

51773-23-0

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

(1R)-1-[(4-methoxyphenyl)methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline-2-carbaldehyde

InChI

InChI=1S/C18H23NO2/c1-21-16-8-6-14(7-9-16)12-18-17-5-3-2-4-15(17)10-11-19(18)13-20/h6-9,13,18H,2-5,10-12H2,1H3/t18-/m1/s1

InChI Key

XSOPBBOEINVWML-GOSISDBHSA-N

SMILES

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H]2C3=C(CCCC3)CCN2C=O

Canonical SMILES

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O

Synonyms

(S)-3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]-2(1H)-isoquinolinecarboxaldehyde;  (+)-3,4,5,6,7,8-hexahydro-1-(p-methoxybenzyl)-2(1H)-Isoquinolinecarboxaldehyde; 

Origin of Product

United States

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